Vitamin K1-d7
Overview
Description
Vitamin K1-d7 is the deuterium labeled form of Vitamin K1 . It is a naturally occurring vitamin required for blood coagulation and bone and vascular metabolism . It is used for research purposes .
Synthesis Analysis
Vitamin K1-d7 is a synthetic variant of Vitamin K1, developed to offer enhanced stability compared to its natural form . It is traditionally produced through bacterial fermentation, but various synthetic preparations have lately become available .Molecular Structure Analysis
The molecular weight of Vitamin K1-d7 is 457.74 . Its molecular formula is C31H39D7O2 . The structure of Vitamin K1-d7 is similar to warfarin and other coumarin-like anticoagulants, which function as vitamin K antagonists .Chemical Reactions Analysis
A study has used Vitamin K1-d7 as an internal standard in the development of an accurate method for quantifying naturally occurring trans- and cis-vitamin K1 in spinach and kimchi cabbage .Physical And Chemical Properties Analysis
Vitamin K1-d7 appears as a liquid that is colorless to light yellow . It is slightly soluble in chloroform and ethyl acetate .Scientific Research Applications
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Pharmaceutical Analysis
- Field: Pharmaceutical Products and Dietary Supplements Analysis .
- Application: Vitamin K1 is used in the development of a thin-layer chromatography (TLC)-densitometric procedure for the simultaneous quantitative analysis of vitamins K and D3 in pharmaceutical products and dietary supplements .
- Method: The analysis of vitamins was performed on the silica gel RP-18 F₂ ₅₄s plates with methanol-ethanol-isopropanol in a volume ratio of 15:1:4 as a mobile phase. The densitometric measurements were made at 254 nm .
- Results: The method was shown to be specific, accurate (recoveries were from 95.78 to 104.96%), linear over the tested range (correlation coefficient, exceeding 0.99), and precise (precision and intermediate precision RSD below 2.70% for all analytes) .
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Serum Analysis
- Field: Serum Analysis for Research Use .
- Application: An LC-MS/MS analytical method was developed and verified for the quantitation of the Vitamin K’s in serum for research use .
- Method: Simple sample preparation techniques including protein crash and liquid-liquid extraction were evaluated. A Thermo ScientificTM TSQ Endura triple quadrupole mass spectrometer in positive Electrospray mode with a Thermo ScientificTM DionexTM VanquishTM Horizon HPLC system was used .
- Results: Good linearity and reproducibility were obtained across the dynamic range of the Vitamin K’s with a coefficient of determination R2>0.95 or better for all compounds in the various matrices. The limits of detection and quantitation were determined to range initially from 50 pg/ml to 1 ng/ml with very good reproducibility observed for all compounds .
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Bone Formation
- Field: Bone Health and Obesity Research .
- Application: Vitamin K1 supplementation has been shown to improve bone formation in high-fat diet-induced obese mice .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
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Clinical Research
- Field: Clinical Research .
- Application: A new clinical research method for the analysis of vitamin K1 in serum has been developed using UPLC-MS/MS with electrospray ionization .
- Method: Sample preparation uses PRiME µElution solid phase extraction with 200 µL of serum. Using an ACQUITY UPLC I-Class FTN with ACQUITY UPLC HSS PFP Column chemistry and a water/methanol/ammonium fluoride gradient with a Xevo TQ-S micro, a lower limit of the measuring interval of 0.05 ng/mL was achieved, with reproducible precision and compensation for ion suppression by the stable labeled internal standard, 13 C 6 -vitamin K1 .
- Results: Good linearity and reproducibility were obtained across the dynamic range of the Vitamin K’s with a coefficient of determination R2>0.95 or better for all compounds in the various matrices. The limits of detection and quantitation were determined to range initially from 50 pg/ml to 1 ng/ml with very good reproducibility observed for all compounds .
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Bacterial Fermentation
- Field: Bacterial Fermentation .
- Application: Among bacterial strains, B. subtilis and B. licheniformis are the well-studied strains for MK-7 LSF fermentation .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
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Medicinal Chemistry
- Field: Medicinal Chemistry .
- Application: Many physiological and pharmacological functions of vitamin K other than its role as the cofactor of γ-glutamyl carboxylase (GGCX) have been identified, and consequently, many vitamin K derivatives and related congeners, including putative metabolites, have been designed and synthesized .
- Method: Their biological activities include antitumor activity, anti-inflammatory activity, neuroprotective effects, neural differentiation-inducing activity, and modulating potency toward the nuclear steroid and xenobiotic receptor (SXR) .
- Results: These activities make vitamin K and its derivatives attractive candidates for drug discovery .
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-VKXGTQFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitamin K1-d7 |
Citations
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